molecular formula C18H21BrClN3OS2 B2933569 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216459-95-8

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2933569
CAS RN: 1216459-95-8
M. Wt: 474.86
InChI Key: MQKMSRSWHVVCMD-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21BrClN3OS2 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and chemical reactions of compounds with structural similarities, highlighting the versatility and potential applications of these molecules in medicinal chemistry and material science. For example, studies on the pharmacologically active benzo[b]thiophen derivatives and their amines and thiouronium salts synthesis provide insights into the chemical reactivity and potential therapeutic applications of these compounds (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, research on the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens highlights innovative synthetic routes and the generation of new chemical entities with potential pharmaceutical applications (Chapman, Clarke, Ewing, & Saraf, 1968).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiophene derivatives, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents. Research on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showcases the bioactivity of these molecules against various microbial strains, suggesting their utility in addressing antibiotic resistance issues (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Pharmacological Potential

The pharmacological properties of benzo[b]thiophen derivatives have also been a subject of research, with studies examining their potential in various therapeutic areas. For instance, the investigation of pharmacologically active benzo[b]thiophen derivatives for their preliminary pharmacological study indicates the exploration of these compounds for potential medicinal applications (Chapman, Clarke, Gore, & Sharma, 1971).

properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS2.ClH/c1-11-5-6-13-16(12(11)2)20-18(25-13)22(10-9-21(3)4)17(23)14-7-8-15(19)24-14;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMSRSWHVVCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.